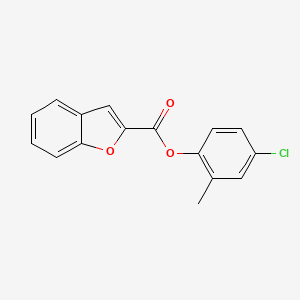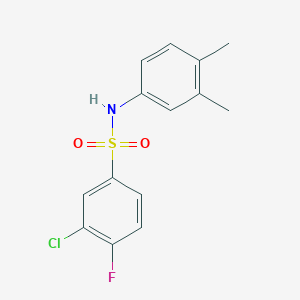![molecular formula C15H13N5S B5547360 4-[(2-methylbenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5547360.png)
4-[(2-methylbenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-[(2-methylbenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol” is a unique heterocyclic compound. It has a linear formula of C15H13N5S and a molecular weight of 295.368 . This compound is part of a collection of rare and unique chemicals provided to early discovery researchers .
Synthesis Analysis
The synthesis of 1,2,4-triazole-containing scaffolds, like our compound of interest, has been a topic of significant research. These scaffolds are present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against various diseases . A common method of synthesis involves the condensation of 4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol with an equimolar amount of a suitable aromatic aldehyde .Molecular Structure Analysis
The molecular structure of this compound includes a 1,2,4-triazole ring, which is a five-membered ring with three nitrogen atoms and two carbon atoms. The compound also contains a pyridinyl group and a thiol group .Chemical Reactions Analysis
The compound can undergo various chemical reactions due to the presence of reactive groups like the amino group, the thiol group, and the 1,2,4-triazole ring. For instance, it can form Schiff bases when reacted with different aldehydes .科学的研究の応用
Medicinal Chemistry: Potential Therapeutic Agent
This compound has been identified as part of a collection of rare and unique chemicals provided to early discovery researchers . Its structure suggests potential activity in medicinal chemistry, where it could be explored as a therapeutic agent due to the presence of the triazole moiety, which is known for its diverse pharmacological activities.
Agriculture: Pesticide Development
In agriculture, compounds like this triazole derivative could be investigated for their potential use in pesticide development. The triazole ring is a common feature in many fungicides, and the additional pyridinyl group could confer selective toxicity against certain agricultural pests .
Material Science: Advanced Material Synthesis
The unique chemical structure of this compound makes it a candidate for the synthesis of advanced materials. Its potential to form coordination complexes with metals could be utilized in creating new types of polymers or catalysts .
Environmental Science: Pollution Remediation
Triazole derivatives are sometimes used in environmental science for pollution remediation. This compound could be studied for its ability to bind heavy metals or other pollutants, aiding in their removal from contaminated sites .
Biochemistry: Enzyme Inhibition
In biochemistry, the compound’s structure suggests it could act as an enzyme inhibitor. The triazole-thiol combination could interact with the active sites of certain enzymes, potentially leading to applications in disease treatment or biochemical research .
Analytical Chemistry: Chemical Sensor Development
The compound’s reactivity with various metals could be harnessed in the development of chemical sensors. Such sensors could be used to detect trace amounts of metals or other analytes in complex mixtures .
Organic Synthesis: Building Block for Heterocyclic Compounds
Given its structural features, this compound could serve as a building block in organic synthesis, particularly in the construction of heterocyclic compounds with potential pharmaceutical applications .
Chemical Education: Research and Teaching
Lastly, this compound can be used in chemical education, serving as a research tool for teaching advanced organic synthesis techniques or as a subject for case studies in drug design and discovery .
将来の方向性
The 1,2,4-triazole scaffold, which is present in this compound, is a subject of ongoing research due to its presence in various pharmaceuticals and biologically important compounds. Future research directions could include exploring new synthetic methodologies, investigating its biological activities, and developing new drug candidates .
特性
IUPAC Name |
4-[(E)-(2-methylphenyl)methylideneamino]-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5S/c1-11-4-2-3-5-13(11)10-17-20-14(18-19-15(20)21)12-6-8-16-9-7-12/h2-10H,1H3,(H,19,21)/b17-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QILIBQOQHSMNSQ-LICLKQGHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=NN2C(=NNC2=S)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C=N/N2C(=NNC2=S)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(E)-(2-methylphenyl)methylidene]amino}-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{[4-(3-methylbenzyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione](/img/structure/B5547277.png)
![3-[(4-benzyl-1-piperidinyl)carbonyl]pyridine](/img/structure/B5547281.png)
![3-methyl-4-{1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-2-pyrrolidinyl}-1,2,5-oxadiazole](/img/structure/B5547285.png)
![N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)ethyl]-3-isopropyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5547296.png)
![N,N-dimethyl-2-{[4-phenyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5547299.png)

![4-(1H-imidazol-2-yl)-1-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)piperidine](/img/structure/B5547303.png)
![4-{5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5547310.png)
![3-[2-(4-morpholinyl)ethyl]-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-imine](/img/structure/B5547312.png)

![N-[4-(cyanomethyl)phenyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B5547322.png)
![3-allyl-1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylic acid](/img/structure/B5547330.png)
![(3R*,4R*)-1-[(4'-fluorobiphenyl-3-yl)carbonyl]-4-(2-methoxyethyl)-3-methylpiperidin-4-ol](/img/structure/B5547340.png)
![(4aR*,7aS*)-1-(2-methoxyethyl)-4-[(methylthio)acetyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5547351.png)